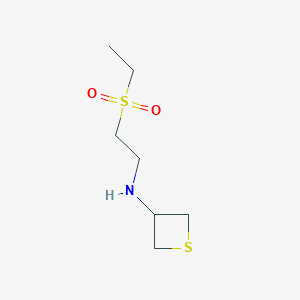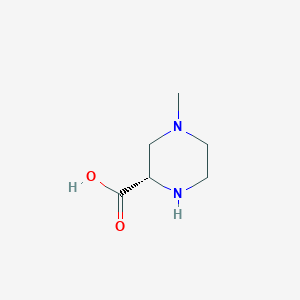
4-Chloro-7-nitroquinazolin-6-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-nitroquinazolin-6-yl acetate is a chemical compound with the molecular formula C10H6ClN3O4 It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-nitroquinazolin-6-yl acetate typically involves the nitration of 4-chloroquinazoline followed by acetylation. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing automated reactors and continuous flow systems to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required purity standards.
化学反应分析
Types of Reactions
4-Chloro-7-nitroquinazolin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides), solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
科学研究应用
4-Chloro-7-nitroquinazolin-6-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives, which are of interest for their potential biological activities.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes or receptors, which could have implications for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photonics.
作用机制
The mechanism of action of 4-Chloro-7-nitroquinazolin-6-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
4-Chloro-7-nitroquinazolin-6-yl acetate can be compared with other similar compounds, such as:
4-Chloroquinazoline: Lacks the nitro and acetate groups, which may result in different chemical reactivity and biological activity.
7-Nitroquinazoline: Lacks the chloro and acetate groups, which may affect its solubility and interaction with molecular targets.
Quinazoline derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are of interest for various research and industrial applications.
属性
分子式 |
C10H6ClN3O4 |
|---|---|
分子量 |
267.62 g/mol |
IUPAC 名称 |
(4-chloro-7-nitroquinazolin-6-yl) acetate |
InChI |
InChI=1S/C10H6ClN3O4/c1-5(15)18-9-2-6-7(3-8(9)14(16)17)12-4-13-10(6)11/h2-4H,1H3 |
InChI 键 |
LYWAWFZCUSSYAD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Ethyl 3-amino-5-bromofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13013967.png)

![(3aS,4S,6S,6aR)-6-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13013979.png)

![(2R)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13013991.png)






